molecular formula C13H13BrClNO2 B2553429 tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate CAS No. 1303543-80-7

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate

Cat. No. B2553429
M. Wt: 330.61
InChI Key: UOIWZZMFVYUBCV-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a chemical entity that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the carboxylate function suggests that this compound could be an intermediate or a protected form of an indole-based drug or a building block for further chemical transformations.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives is not directly described in the provided papers. However, similar synthetic strategies can be inferred from the literature. For instance, tert-butyl esters of indole carboxylic acids can be synthesized by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described for the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds . The presence of bromo and chloro substituents on the indole ring suggests that halogenation reactions are involved in the synthesis, which could be achieved through electrophilic aromatic substitution reactions.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives can be elucidated using spectroscopic methods such as NMR, IR, MS, and X-ray diffraction analysis. For example, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction, and the structure was further confirmed by NMR and MS . Similarly, the molecular structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate was analyzed using X-ray crystallography, revealing a planar indole ring system and specific dihedral angles .

Chemical Reactions Analysis

The tert-butyl indole derivatives can undergo various chemical reactions, particularly at the reactive sites such as the bromo and chloro substituents. These sites are amenable to nucleophilic substitution reactions, which can be utilized to introduce various functional groups or to couple with other molecules. The tert-butyl group can also be removed under acidic conditions, revealing the carboxylic acid functionality for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be inferred from their molecular structure. The presence of halogen atoms and the tert-butyl group can influence the compound's boiling point, solubility, and reactivity. The tert-butyl group is known to impart steric bulk, which can affect the compound's reactivity and interaction with biological targets. The indole ring system is aromatic and contributes to the compound's stability and electronic properties.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex molecules. One significant area of application is in the development of indole synthesis methods, where this compound may serve as an intermediate or a reactant. Indole and its derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and dyes. Recent reviews on indole synthesis highlight various strategies for constructing the indole core, potentially implicating the use of tert-butyl 3-bromo-5-chloro-1H-indole-1-carboxylate in novel synthetic routes (Taber & Tirunahari, 2011).

Environmental and Biotechnological Applications

Another fascinating application of related tert-butyl compounds is in environmental science, specifically in the degradation of pollutants. For example, the decomposition of methyl tert-butyl ether (MTBE), a gasoline additive, has been studied in cold plasma reactors. This research could provide insights into the decomposition mechanisms of similar tert-butyl compounds, including tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate, under environmental conditions (Hsieh et al., 2011).

properties

IUPAC Name

tert-butyl 3-bromo-5-chloroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIWZZMFVYUBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-bromo-5-chloro-1H-indole-1-carboxylate

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